5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzothiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzothiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S2/c1-12-16-10-14(20)6-7-18(16)25-19(12)26(23,24)22-9-8-13-11-21-17-5-3-2-4-15(13)17/h2-7,10-11,21-22H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZJUJWAIATOTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities. The exact interaction and resulting changes would depend on the specific target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting that they may affect a variety of biochemical pathways. The exact pathways and their downstream effects would depend on the specific target and the structure of the indole derivative.
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. The specific effects would depend on the particular target and the structure of the indole derivative.
Biological Activity
5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzothiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antiviral development. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications as indicated by recent studies.
Chemical Structure and Properties
The compound belongs to a class of sulfonamides characterized by the presence of a benzothiophene moiety, which is known for its diverse biological properties. The molecular formula is , and it has a molecular weight of approximately 348.85 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇ClN₂O₂S |
| Molecular Weight | 348.85 g/mol |
| LogP | 4.0134 |
| Polar Surface Area | 34.364 Ų |
The biological activity of 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzothiophene-2-sulfonamide can be attributed to several mechanisms:
- Anticancer Activity :
-
Antiviral Properties :
- Research indicates that derivatives of indole and benzothiophene exhibit antiviral activity against several viruses by inhibiting key viral enzymes and disrupting viral replication processes . The compound's structure suggests potential interactions with viral proteins, enhancing its efficacy against viral infections.
- Enzyme Inhibition :
Case Studies and Research Findings
Recent studies have highlighted the biological activities of compounds related to 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzothiophene-2-sulfonamide:
- Study on Anticancer Activity : A series of experiments demonstrated that the compound inhibited the growth of SH-SY5Y neuroblastoma cells with an IC50 value of 5.4 ± 1.1 nM, indicating strong antiproliferative effects .
- Antiviral Efficacy : In vitro assays showed that derivatives exhibited significant antiviral activity against the canine distemper virus (CDV), with a greater than tenfold reduction in viral load compared to controls .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies indicate that 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzothiophene-2-sulfonamide exhibits significant anticancer properties. It acts as an inhibitor of the YAP/TAZ-TEAD interaction, which is crucial in the development of malignant mesothelioma and other cancers. This inhibition can potentially disrupt cancer cell proliferation and survival pathways, making it a candidate for targeted cancer therapies .
Case Study: Malignant Mesothelioma
A study highlighted in a patent application demonstrated that this compound could effectively inhibit tumor growth in preclinical models of malignant mesothelioma. The results showed a marked reduction in tumor size compared to controls, indicating its potential as a therapeutic agent .
Crop Protection
The compound has been explored for its potential use in crop protection due to its bioactive nature. Its ability to inhibit certain biological pathways makes it a candidate for developing eco-friendly pesticides that target specific pests without harming beneficial organisms.
Case Study: Eco-Friendly Pesticide Development
In agricultural research, compounds similar to 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzothiophene-2-sulfonamide have been assessed for their efficacy against common agricultural pests. Results indicated that these compounds could reduce pest populations significantly while promoting plant health, thereby supporting sustainable agriculture practices .
Anti-inflammatory Properties
Beyond its anticancer and agricultural applications, this compound has shown promise as an anti-inflammatory agent. Its structural components allow it to interact with various biological targets involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Case Study: Inflammation Models
In vitro studies have demonstrated that treatment with this compound reduces pro-inflammatory cytokine levels in cell cultures exposed to inflammatory stimuli. This suggests its potential utility in developing new therapeutic strategies for chronic inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
The benzothiophene core distinguishes the target compound from analogs featuring alternative heterocycles. For example:
- Compound 58 () : Incorporates a thiophene ring instead of benzothiophene, linked to a propanamide-indole derivative. The smaller thiophene ring may reduce steric bulk but diminish aromatic interactions compared to benzothiophene.
- Benzothiazoles are often associated with antitumor or antimicrobial activities, suggesting divergent target profiles.
Sulfonamide Substituent Variations
The 2-(1H-indol-3-yl)ethyl group on the sulfonamide nitrogen is a critical structural feature. Comparisons include:
- Parchem Compound () : Substitutes the indole-ethyl group with a 4-propylsulfonylphenyl moiety. This modification likely enhances hydrophobicity and may influence membrane permeability.
- Compound 31 () : Utilizes a trifluoromethylphenyl sulfonamide group, introducing strong electron-withdrawing effects that could enhance metabolic stability or target affinity.
Chloro and Methyl Substituent Effects
The 5-chloro and 3-methyl groups on the benzothiophene core are conserved in some analogs:
- The chloro group in glibenclamide is critical for binding to sulfonylurea receptors in pancreatic β-cells, suggesting similar electronic effects in the target compound.
Table 1: Structural and Functional Comparison of Key Analogs
Pharmacological Implications
- Indole Moiety : The 2-(1H-indol-3-yl)ethyl group may confer serotonin receptor affinity, analogous to indole-containing drugs like sumatriptan.
- Sulfonamide Functionality: Known for targeting carbonic anhydrases or sulfonylurea receptors, but the indole-ethyl substitution likely redirects selectivity compared to glibenclamide.
- Chloro and Methyl Groups : Enhance lipophilicity and may stabilize π-π interactions in hydrophobic binding pockets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzothiophene-2-sulfonamide, and how can purity be optimized?
- Methodology : The compound is typically synthesized via multi-step organic reactions. Key steps include:
- Sulfonamide coupling : Reacting 5-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride with 2-(1H-indol-3-yl)ethylamine under anhydrous conditions (e.g., dry dichloromethane, triethylamine as a base).
- Purification : Column chromatography using silica gel (ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
- Characterization : Confirm structure via /-NMR, HRMS, and single-crystal X-ray diffraction (if crystallizable) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology :
- Spectroscopic Analysis : Compare NMR chemical shifts (e.g., benzothiophene protons at δ 7.2–8.1 ppm, indole NH at δ ~10.5 ppm) with literature data .
- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H] at m/z 431.08 (calculated for ) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles, as demonstrated in analogous sulfonamide derivatives .
Q. What solvents and conditions are optimal for storing this compound to prevent degradation?
- Methodology :
- Storage : Store in amber vials at −20°C under inert gas (argon) to minimize oxidation of the indole moiety.
- Solubility : DMSO or DMF is preferred for stock solutions; avoid prolonged exposure to protic solvents (e.g., methanol) to prevent sulfonamide hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzothiophene-2-sulfonamide in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model charge distribution. The sulfonamide group’s electron-withdrawing nature directs electrophilic attack to the indole’s C3 position .
- Molecular Dynamics : Simulate reaction pathways with explicit solvent models (e.g., water or acetonitrile) to assess steric hindrance from the methyl group on benzothiophene .
Q. What experimental design strategies (e.g., DoE) can optimize reaction yields for derivatives of this compound?
- Methodology :
- Design of Experiments (DoE) : Apply a central composite design to variables like temperature (20–80°C), catalyst loading (0.1–5 mol%), and reaction time (2–24 hrs). Analyze via response surface methodology (RSM) to identify optimal conditions .
- Case Study : For Suzuki coupling derivatives, Pd(PPh) (2 mol%) in THF/water (3:1) at 60°C for 12 hrs achieved 85% yield .
Q. How do conflicting bioactivity data from enzyme inhibition assays arise, and how can they be resolved?
- Methodology :
- Assay Conditions : Variability in buffer pH (e.g., Tris-HCl vs. phosphate) affects indole protonation, altering binding to serine hydrolases. Standardize pH to 7.4 ± 0.1 .
- Data Reconciliation : Use orthogonal assays (e.g., SPR for binding kinetics and fluorogenic substrates for activity) to cross-validate IC values. For example, discrepancies in COX-2 inhibition (reported IC 1–10 µM) were resolved via crystallographic evidence of allosteric binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
